N-(3-Bromo-2-formylphenyl)acetamide
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Overview
Description
N-(3-Bromo-2-formylphenyl)acetamide: is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom, a formyl group, and an acetamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-formylphenyl)acetamide typically involves the bromination of 2-formylphenylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process can be summarized as follows:
Starting Material: 2-formylphenylacetamide
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-formylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol
Major Products Formed
Oxidation: N-(3-Bromo-2-carboxyphenyl)acetamide
Reduction: N-(3-Bromo-2-hydroxyphenyl)acetamide
Substitution: N-(3-Substituted-2-formylphenyl)acetamide (depending on the nucleophile used)
Scientific Research Applications
N-(3-Bromo-2-formylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-formylphenyl)acetamide depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
N-(3-Bromo-2-formylphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-formylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(3-Bromo-2-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a formyl group. This modification can significantly alter its chemical properties and applications.
N-(3-Bromo-2-carboxyphenyl)acetamide: Contains a carboxylic acid group instead of a formyl group. This compound may have different solubility and reactivity profiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
N-(3-bromo-2-formylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-2-3-8(10)7(9)5-12/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLTUNSMXWQTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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